molecular formula C25H20ClN3O B12787790 6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one CAS No. 58275-28-8

6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one

Cat. No.: B12787790
CAS No.: 58275-28-8
M. Wt: 413.9 g/mol
InChI Key: UIOPVWPQUBWXAJ-UHFFFAOYSA-N
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Description

6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one is a complex organic compound with a unique structure that combines multiple aromatic rings and a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the naphthoquinoxaline core: This can be achieved by condensing a naphthalene derivative with a suitable diamine under acidic conditions.

    Cyclohexylation: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the quinoxaline moiety to a dihydroquinoxaline.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer or antimicrobial agents.

    Materials Science: Its aromatic nature and stability could be useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for cellular functions. The compound’s effects are mediated through pathways that involve binding to these targets, leading to alterations in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    8-Cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one: Lacks the chlorine atom at the 6-position.

    6-Chloro-8-methylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one: Contains a methyl group instead of a cyclohexyl group.

Uniqueness

6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one is unique due to the presence of both a chlorine atom and a cyclohexyl group, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile compound in various applications.

Properties

CAS No.

58275-28-8

Molecular Formula

C25H20ClN3O

Molecular Weight

413.9 g/mol

IUPAC Name

11-chloro-15-cyclohexyl-15,17,22-triazapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),2,4,6,8,11,13,16(21),17,19-decaen-10-one

InChI

InChI=1S/C25H20ClN3O/c26-23-19-14-22-21(13-18(19)16-9-4-5-10-17(16)24(23)30)28-20-11-6-12-27-25(20)29(22)15-7-2-1-3-8-15/h4-6,9-15H,1-3,7-8H2

InChI Key

UIOPVWPQUBWXAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=CC4=C(C(=O)C5=CC=CC=C5C4=CC3=NC6=C2N=CC=C6)Cl

Origin of Product

United States

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